Desmethylrizatriptan-d3 (hydrochloride)

Description

Significance of Deuterated Analogs in Drug Development Research

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), is a significant approach in pharmaceutical research known as deuteration. nih.govwikipedia.org This subtle molecular modification does not significantly alter a compound's size or shape but can have profound effects on its metabolic fate due to the kinetic isotope effect (KIE). wikipedia.orgrti.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond. salamandra.net

This principle has two major applications in drug development:

Improving Pharmacokinetic Profiles: By deuterating specific metabolic "soft spots" on a drug molecule, its rate of metabolism can be significantly reduced. nih.gov This can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen. nih.govacs.org This strategy, often called a "deuterium switch," aims to enhance a drug's efficacy and safety profile. nih.govnih.gov The first deuterated drug approved by the FDA in 2017, deutetrabenazine, successfully demonstrated this concept by offering improved tolerability over its non-deuterated counterpart. nih.govsalamandra.netacs.org

Use in Mechanistic Studies: Stable isotope-labeled compounds are invaluable tools in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.orgchemicalsknowledgehub.com They serve as tracers to elucidate complex metabolic pathways and as internal standards for quantitative bioanalysis using mass spectrometry. nih.govresearchgate.net The use of deuterated standards improves the accuracy and reproducibility of measuring drug and metabolite concentrations in biological fluids. nih.gov

The growing interest in this field is evidenced by the number of deuterated compounds that have entered clinical trials, targeting a range of diseases. acs.orgtandfonline.com

Table 2: Examples of Deuterated Compounds in Clinical Development

| Deuterated Compound | Parent Drug | Therapeutic Area | Development Phase (as of early 2020s reports) |

| Deucravacitinib | N/A (De Novo Design) | Autoimmune Disorders | Approved nih.gov |

| Deutetrabenazine | Tetrabenazine | Huntington's Disease | Approved nih.govsalamandra.net |

| CTP-543 | Ruxolitinib | Alopecia Areata | Phase III tandfonline.com |

| CTP-656 | Ivacaftor | Cystic Fibrosis | Phase II acs.org |

| AVP-786 | Dextromethorphan | Neurological Disorders | Phase II/III acs.org |

| HC-1119 | Enzalutamide | Prostate Cancer | Clinical Development tandfonline.com |

Desmethylrizatriptan as a Key Metabolite of Rizatriptan (B1679398)

Rizatriptan is a serotonin (B10506) 5-HT1B/1D receptor agonist used for the treatment of migraine headaches. drugbank.comnih.gov Its therapeutic effect is achieved by inhibiting neurogenic dural vasodilation and the release of vasoactive neuropeptides. drugbank.com The metabolism of Rizatriptan is a critical determinant of its pharmacokinetic profile.

The primary metabolic pathway for Rizatriptan is oxidative deamination, a reaction catalyzed by the enzyme monoamine oxidase-A (MAO-A). drugbank.com This process converts Rizatriptan into an inactive indole (B1671886) acetic acid metabolite. However, a second, minor metabolic pathway results in the formation of N-monodesmethyl-rizatriptan (Desmethylrizatriptan). drugbank.com

Key characteristics of this metabolite include:

Pharmacological Activity: Unlike the main indole acetic acid metabolite, Desmethylrizatriptan retains pharmacological activity comparable to the parent compound, Rizatriptan. drugbank.com

Plasma Concentration: The plasma concentrations of Desmethylrizatriptan are approximately 14% of those of Rizatriptan. drugbank.com

Elimination: It is eliminated from the body at a rate similar to the parent drug. drugbank.com

The existence of an active metabolite necessitates its characterization and quantification during drug development, which is where labeled compounds like Desmethylrizatriptan-d3 become essential.

Table 3: Metabolic Profile of Rizatriptan

| Compound | Role | Pharmacological Activity | Formation Pathway |

| Rizatriptan | Parent Drug | Active | N/A |

| Triazolomethyl-indole-3-acetic acid | Major Metabolite | Inactive | Oxidative deamination by MAO-A drugbank.com |

| N-monodesmethyl-rizatriptan | Minor Metabolite | Active drugbank.com | N-demethylation drugbank.com |

| Rizatriptan N-oxide | Minor Metabolite | Inactive drugbank.com | Oxidation |

| 6-hydroxy rizatriptan | Minor Metabolite | Inactive drugbank.com | Hydroxylation |

Conceptual Framework for Investigating Deuterated Pharmaceutical Compounds

The investigation of deuterated compounds in pharmaceutical research follows a structured framework that encompasses synthesis, analysis, and regulatory evaluation. rti.org

Strategic Synthesis: The process begins with the chemical synthesis of the deuterated compound. The placement of deuterium atoms is a critical decision. For improving metabolic stability, deuterium is placed at sites susceptible to metabolism (metabolic soft spots). nih.gov For use as an internal standard, the label is placed in a metabolically stable position to prevent its loss during biological processing. chemicalsknowledgehub.com The synthesis must be carefully controlled to ensure high isotopic purity. rti.org

In Vitro and In Vivo Bridging Studies: When developing a deuterated version of an existing drug (a "deuterium switch"), a key step is to conduct bridging studies. salamandra.net These studies compare the deuterated and non-deuterated compounds to characterize any differences in metabolism and pharmacokinetics. salamandra.net This often involves in vitro assays with liver microsomes or hepatocytes and in vivo studies in animal models, followed by human clinical trials. acs.org

Advanced Analytical Techniques: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone analytical techniques for studying deuterated compounds. acs.org

Mass Spectrometry: MS, often coupled with chromatography (LC-MS), is used for the quantitative analysis of the drug and its metabolites in biological matrices. The deuterated analog, such as Desmethylrizatriptan-d3, serves as an ideal internal standard because it co-elutes with the non-deuterated analyte but is distinguished by its higher mass, leading to highly accurate quantification. nih.govresearchgate.net

NMR Spectroscopy: NMR is used to confirm the exact location and level of deuterium incorporation within the molecule. acs.org

Regulatory Pathway: The development of deuterated analogs of approved drugs may be expedited through specific regulatory pathways, such as the 505(b)(2) pathway in the United States. salamandra.netacs.org This pathway allows a developer to rely on existing safety and efficacy data for the original, non-deuterated drug, provided that scientifically justified bridging studies are conducted to link the two compounds. salamandra.net The FDA considers deuterated drugs to be new chemical entities (NCEs), which can provide market exclusivity. salamandra.net

This comprehensive framework ensures a systematic and science-based approach to harnessing the unique properties of deuterated compounds for pharmaceutical advancement. rti.org

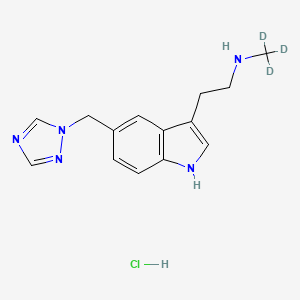

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H18ClN5 |

|---|---|

Molecular Weight |

294.80 g/mol |

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C14H17N5.ClH/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19;/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3;1H/i1D3; |

InChI Key |

IUPNIOUXFPCIGV-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.Cl |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Desmethylrizatriptan D3 Hydrochloride

Chemical Synthesis Pathways for Desmethylrizatriptan Precursors

The synthesis of Desmethylrizatriptan-d3 (hydrochloride) logically begins with the preparation of its non-deuterated precursor, N-desmethylrizatriptan. N-desmethylrizatriptan, chemically known as N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is the principal metabolite of the anti-migraine agent Rizatriptan (B1679398). researchgate.netnih.gov

A highly efficient, one-pot synthesis method for N-desmethyltriptan derivatives has been reported, which can be adapted for this precursor. researchgate.net The general strategy involves the synthesis of a substituted indole (B1671886) core followed by the introduction of the ethylamine (B1201723) side chain. The synthesis of the Rizatriptan core itself involves several established routes, often starting from a substituted aniline (B41778) derivative. researchgate.netresearchgate.net For the desmethyl precursor, a key intermediate would be the corresponding primary amine, 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)ethan-1-amine (Didemethyl Rizatriptan), which serves as the direct substrate for the subsequent deuterated methylation step. The synthesis is designed to be straightforward and efficient, allowing for the isolation of the N-desmethyltriptan derivative as a free base, which can then be carried forward for isotopic labeling. researchgate.net

Targeted Deuterium (B1214612) Incorporation Techniques for Desmethylrizatriptan-d3

The defining feature of Desmethylrizatriptan-d3 is the presence of a trideuteromethyl (-CD3) group on the side-chain nitrogen atom. cleanchemlab.com The introduction of deuterium at specific molecular positions can significantly alter a molecule's metabolic fate due to the kinetic isotope effect, where the heavier carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. wikipedia.orgosaka-u.ac.jpmdpi.com

The site-selective installation of a trideuteromethyl group is a field of growing interest in medicinal chemistry, often referred to as incorporating a deuterated "magic methyl" group. nih.govresearchgate.net For the synthesis of N-Desmethylrizatriptan-d3, this involves the N-methylation of the primary amine precursor (Didemethyl Rizatriptan) using a deuterated C1 building block.

Several established methods for trideuteromethylation can be employed:

Direct Alkylation with Deuterated Reagents: The most direct approach is the nucleophilic substitution reaction between the primary amine precursor and a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl triflate (CD₃OTf). The amine acts as the nucleophile, attacking the electrophilic deuterated methyl group to form the desired N-CD₃ bond.

Use of Other CD₃ Reagents: A variety of other reagents for delivering the -CD₃ group have been developed to overcome challenges of scope and functional group tolerance. nih.govresearchgate.net These include deuterated sulfonium (B1226848) salts, which can act as electrophilic alkylating agents. osaka-u.ac.jp

Reductive Amination: An alternative pathway involves the reaction of the primary amine with a deuterated formaldehyde (B43269) source (e.g., paraformaldehyde-d₂) in the presence of a reducing agent to form the N-CD₂H group. To achieve the N-CD₃ label, a different strategy starting from a different precursor would be necessary, making direct alkylation with a CD₃ source more efficient for this specific isotopologue.

The choice of method depends on factors like the availability and cost of the deuterated reagent, reaction conditions, and compatibility with the functional groups present in the precursor molecule. clearsynth.comechemi.com

Stereochemistry is a paramount consideration in drug design, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. nih.gov While the Desmethylrizatriptan molecule itself is achiral, the principles of stereochemistry in deuteration are important to consider in a broader context. nih.gov

Radiosynthesis Considerations for Related Isotopic Variants

The synthetic strategies developed for deuteration are often directly applicable to the synthesis of other isotopically labeled variants, such as those containing radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). princeton.edu These radiolabeled compounds are essential for certain applications, including in vitro binding assays and whole-body autoradiography studies.

The synthesis of a tritiated or ¹⁴C-labeled analogue of Desmethylrizatriptan would follow a similar pathway to the deuterated version. The key difference would be the use of a radiolabeled methylating agent in the final step, such as:

[³H]-Methyl iodide ([³H]CH₃I)

[¹⁴C]-Methyl iodide ([¹⁴C]CH₃I)

The handling of these radioactive materials requires specialized facilities and safety protocols. Furthermore, the purification and analysis of the final radiolabeled product necessitate specific techniques. Purification is typically achieved using radio-HPLC, which separates the desired compound from non-radioactive impurities and any radiochemical side products. Characterization involves confirming its chemical identity and measuring its specific activity and radiochemical purity, often using techniques like liquid scintillation counting.

Purification and Characterization of Deuterated Intermediates and Final Product

The final stage of the synthesis involves the rigorous purification and characterization of the Desmethylrizatriptan-d3 product to ensure its identity, purity, and the precise level of deuterium incorporation. The challenge in synthesizing deuterated compounds is to achieve high isotopic purity, preferably greater than 98%, as separation of under-deuterated mixtures can be difficult with standard purification techniques. nih.gov

A combination of chromatographic and spectroscopic methods is employed:

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the final compound to a high degree of chemical purity. For the hydrochloride salt, ion-exchange chromatography can also be a valuable technique. nih.gov

Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the final product, verifying the incorporation of three deuterium atoms (an increase of ~3 Da compared to the non-deuterated analogue). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and to verify the absence or significant reduction of the signal corresponding to the N-methyl protons. Conversely, ²H NMR spectroscopy is used to definitively prove the presence of deuterium at the intended N-methyl position. mdpi.com

Purity Analysis: HPLC is used to determine the chemical purity of the final compound, while NMR and MS are used to assess the isotopic enrichment (the percentage of molecules that are correctly labeled with three deuterium atoms).

Table 1: Research Findings on Deuteration and Analysis

| Aspect | Method/Technique | Purpose/Finding | Reference |

|---|---|---|---|

| Labeling Strategy | Site-Selective Trideuteromethylation | Incorporation of a deuterated "magic methyl" (-CD3) group can provide profound pharmacological benefits by altering metabolic pathways. | nih.govresearchgate.net |

| Deuterium Source | CD3 Reagents (e.g., CD3I) | Used as electrophilic C1 building blocks for direct alkylation of nucleophiles like amines. | nih.gov |

| Purification | High-Performance Liquid Chromatography (HPLC) | Essential for achieving high chemical purity and separating the target compound from precursors and reaction byproducts. | nih.gov |

| Characterization | Mass Spectrometry (MS/HRMS) | Confirms the correct molecular weight and thus the successful incorporation of the desired number of deuterium atoms. | mdpi.com |

| NMR Spectroscopy (¹H, ²H) | Verifies the precise location of deuterium incorporation by observing the disappearance of proton signals and the appearance of deuterium signals. | mdpi.com | |

| Stereochemistry | Vibrational Optical Activity (VCD/ROA) | Powerful tools for assessing the absolute configuration and solution-state conformation of chiral molecules. | nih.gov |

Advanced Analytical Characterization and Bioanalytical Applications of Desmethylrizatriptan D3 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Desmethylrizatriptan-d3 Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of analytes like Desmethylrizatriptan and its deuterated analogue in biological samples. The development of a reliable method hinges on the meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

Optimization of Chromatographic Separation Parameters

The primary goal of chromatographic optimization is to achieve a reproducible and efficient separation of the analyte and its internal standard from endogenous components of the biological matrix. This separation is crucial for minimizing matrix effects and ensuring accurate quantification. longdom.org For compounds like Desmethylrizatriptan-d3, reverse-phase chromatography is typically employed.

Key parameters that are systematically adjusted include:

Analytical Column: C18 columns are commonly used, offering a good balance of hydrophobicity for retaining the analyte while allowing for efficient elution with appropriate mobile phases. Particle size and column dimensions are selected to balance resolution, sensitivity, and run time.

Mobile Phase Composition: A gradient elution using a combination of an aqueous phase (often containing a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent (such as acetonitrile (B52724) or methanol) is standard. The gradient is optimized to ensure that the analyte and its d3-labeled internal standard co-elute perfectly, which is essential for compensating for matrix effects. chromatographyonline.com

Flow Rate: The flow rate is adjusted to optimize the separation efficiency and to be compatible with the electrospray ionization source of the mass spectrometer.

Column Temperature: Maintaining a constant and elevated column temperature (e.g., 40 °C) reduces mobile phase viscosity, improves peak symmetry, and ensures retention time reproducibility.

The following table illustrates typical parameters that are optimized during method development.

| Parameter | Typical Condition/Variable | Purpose |

| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm | Provides high-resolution separation for complex matrices. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode detection and controls pH. |

| Mobile Phase B | Acetonitrile or Methanol | Elutes the analyte from the reverse-phase column. |

| Gradient Elution | Optimized gradient from low %B to high %B over several minutes | Ensures separation from early-eluting matrix components and provides sharp, well-defined peaks. |

| Flow Rate | 0.3 - 0.5 mL/min | Balances chromatographic efficiency with MS source compatibility. |

| Column Temperature | 35 - 45 °C | Ensures reproducible retention times and improves peak shape. |

| Injection Volume | 1 - 10 µL | Amount of extracted sample introduced onto the column, optimized for sensitivity and peak shape. |

Tandem Mass Spectrometry Detection Techniques (e.g., Electrospray Ionization, Selected Reaction Monitoring)

Tandem mass spectrometry provides exceptional selectivity and sensitivity for analyte quantification.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like Desmethylrizatriptan. It typically generates protonated molecular ions, [M+H]⁺, in the positive ion mode with minimal fragmentation in the source.

Selected Reaction Monitoring (SRM): SRM is the cornerstone of quantitative bioanalysis using tandem mass spectrometry. In this mode, the first quadrupole (Q1) is set to isolate a specific precursor ion (the [M+H]⁺ of the analyte or internal standard). This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces chemical noise, enhancing sensitivity.

For a robust assay, at least two SRM transitions are often monitored for the analyte, one for quantification and one for confirmation. Desmethylrizatriptan-d3, being three mass units heavier than the unlabeled analyte, will have a distinct precursor ion, allowing for its simultaneous detection without interference.

The table below shows hypothetical yet representative SRM parameters for Desmethylrizatriptan and its d3-labeled internal standard.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Role |

| Desmethylrizatriptan | 256.2 | 198.1 | Quantifier |

| Desmethylrizatriptan | 256.2 | 58.1 | Qualifier |

| Desmethylrizatriptan-d3 | 259.2 | 201.1 | Internal Standard |

Desmethylrizatriptan-d3 as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard (SIL-IS) like Desmethylrizatriptan-d3 is the gold standard in quantitative bioanalysis. myadlm.org Its properties make it ideal for correcting for variability during sample preparation and analysis.

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides a high degree of accuracy and precision. wikipedia.org The principle involves adding a known quantity of an isotopically enriched version of the analyte (the "spike" or internal standard), such as Desmethylrizatriptan-d3, to the unknown sample at the earliest stage of the sample preparation process. osti.gov

The core assumptions of IDMS are:

The labeled standard is chemically identical to the unlabeled analyte, ensuring they behave the same way during extraction, chromatography, and ionization. chromatographyonline.com

After addition, the labeled standard and the native analyte achieve complete equilibrium and are indistinguishable in subsequent sample handling steps.

Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their signal responses is measured. researchgate.net Any sample loss during the procedure will affect both the analyte and the internal standard equally, leaving their ratio unchanged. This allows for the calculation of the analyte's original concentration with high accuracy, as the final quantification is based on this stable signal ratio rather than the absolute signal intensity of the analyte. wikipedia.org

Validation of Bioanalytical Methods Utilizing Desmethylrizatriptan-d3

Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and accuracy. The use of Desmethylrizatriptan-d3 as an internal standard is integral to meeting the stringent acceptance criteria set by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key validation parameters include:

Selectivity and Specificity: The method must demonstrate that it can unequivocally quantify the analyte in the presence of other components, including metabolites, impurities, and matrix components. The high selectivity of SRM, combined with the co-eluting properties of Desmethylrizatriptan-d3, ensures that interference is minimized.

Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility of measurements) are assessed by analyzing quality control (QC) samples at multiple concentration levels. The use of a SIL-IS like Desmethylrizatriptan-d3 is critical for achieving the required accuracy (typically ±15% of nominal, ±20% at the lower limit of quantification) and precision (≤15% CV, ≤20% at LLOQ).

Calibration Curve: The method's linearity and range are established by creating a calibration curve from the analyte/internal standard peak area ratios versus nominal concentrations.

Matrix Effect: While Desmethylrizatriptan-d3 is used to compensate for matrix effects, the extent of this compensation is formally evaluated. myadlm.org This is typically done by comparing the response of the analyte in post-extraction spiked matrix samples from multiple sources to its response in a neat solution. The internal standard-normalized matrix factor should be consistent across sources.

Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage. The consistent performance of Desmethylrizatriptan-d3 helps ensure that any degradation of the analyte is accurately measured.

Assessment of Assay Accuracy, Precision, Linearity, and Selectivity

The validation of a bioanalytical method is crucial to ensure its reliability and reproducibility for the intended application. ajpsonline.comnih.gov When using Desmethylrizatriptan-d3 as an internal standard in an assay for its non-labeled counterpart, Desmethylrizatriptan, or the parent drug, Rizatriptan (B1679398), the method's accuracy, precision, linearity, and selectivity must be rigorously assessed according to regulatory guidelines. europa.eufda.gov

Accuracy is the measure of how close the determined value is to the true concentration. au.dk It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) against a calibration curve. The mean value should be within ±15% of the actual value, except for the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%. europa.euau.dk

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. au.dk It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated. The CV should not exceed 15%, except for the LLOQ, where a CV of up to 20% is acceptable. europa.eu

Linearity demonstrates the proportional relationship between the instrument response and the concentration of the analyte over a specific range. ajpsonline.com A calibration curve is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The curve should have a correlation coefficient (r²) of 0.99 or greater. researchgate.net

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. fda.gov This is verified by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard. fda.gov

Table 1: Representative Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | LLOQ | Mean concentration within 80-120% of nominal |

| Low, Medium, High QC | Mean concentration within 85-115% of nominal | |

| Precision | LLOQ | Coefficient of Variation (CV) ≤ 20% |

| Low, Medium, High QC | Coefficient of Variation (CV) ≤ 15% | |

| Linearity | Calibration Curve | Correlation Coefficient (r²) ≥ 0.99 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. researchgate.net It is often determined based on the signal-to-noise ratio (S/N), typically established at a ratio of 3:1. youtube.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. researchgate.net The LOQ is a critical parameter for pharmacokinetic studies, especially when measuring trough concentrations. It is commonly defined as the concentration that provides an S/N ratio of 10:1. youtube.com

Alternatively, LOD and LOQ can be calculated from the calibration curve using the following formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where 'σ' is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and 'S' is the slope of the calibration curve. sepscience.comund.edu

Table 2: Common Methods for LOD and LOQ Determination

| Method | Basis | Typical Ratio/Formula |

| Signal-to-Noise Ratio | Instrument signal relative to background noise | LOD ≈ 3:1 S/N, LOQ ≈ 10:1 S/N |

| Calibration Curve | Standard deviation of the response and slope | LOD = 3.3 * (σ / S), LOQ = 10 * (σ / S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Desmethylrizatriptan-d3. rsc.org By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the molecular structure.

Furthermore, NMR is used to assess isotopic purity. The relative integration of the residual proton signal in the ¹H NMR spectrum compared to other signals in the molecule can provide an estimate of the deuterium (B1214612) enrichment. rsc.org

Deuterium NMR Applications in Deuterated Compounds

For a more direct and accurate assessment of deuteration, ²H NMR (Deuterium NMR) is the preferred technique. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a ²H NMR spectrum of an enriched compound like Desmethylrizatriptan-d3 will show a strong signal only from the deuterated position(s). wikipedia.org

Advantages of ²H NMR for analyzing deuterated compounds include:

Direct Verification: It directly observes the deuterium nuclei, providing conclusive evidence of labeling. sigmaaldrich.com

High Sensitivity to Enrichment: It is highly effective for compounds with high levels of deuterium enrichment (e.g., >98%), where residual proton signals in ¹H NMR become very weak. sigmaaldrich.com

Clean Spectra: The spectra are free from the signals of non-deuterated solvents or other protons in the molecule, resulting in a clean baseline and straightforward interpretation. sigmaaldrich.com

Quantitative Analysis: Under appropriate experimental conditions, the integration of the deuterium signal can be used to quantify the isotopic enrichment.

This technique is crucial for confirming that the deuterium atoms are located at the N-methyl position as intended and for determining the percentage of d3, d2, d1, and d0 species in the sample.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision, often to within a few parts per million (ppm). researchgate.netlongdom.org This capability is vital for the characterization of Desmethylrizatriptan-d3.

Impurity Profiling: During the synthesis of Desmethylrizatriptan-d3, various process-related impurities or degradation products could potentially be formed. nih.gov HRMS, often coupled with liquid chromatography (LC-HRMS), can detect and identify these impurities, even at trace levels. youtube.com By determining the accurate mass of an impurity, its elemental composition can be deduced, which is a critical step in its structural identification. This ensures the purity of the internal standard, which is essential for its use in regulated bioanalysis.

Preclinical Metabolic Studies and Biotransformation of Desmethylrizatriptan

Identification and Characterization of Desmethylrizatriptan as a Rizatriptan (B1679398) Metabolite

In a high-dose study, N-monodesmethyl-rizatriptan was one of five metabolites identified in human urine, confirming its formation in vivo. The other identified metabolites were the inactive triazolomethyl-indole-3-acetic acid, rizatriptan-N10-oxide, 6-hydroxy-rizatriptan, and 6-hydroxy-rizatriptan sulfate (B86663). drugbank.com

| Metabolite Name | Alternative Name(s) | Pharmacological Activity | Relative Plasma Concentration | Reference |

|---|---|---|---|---|

| N-monodesmethyl-rizatriptan | Desmethyl rizatriptan | Active (similar to parent compound) | ~14% of parent compound | fda.govdrugbank.com |

| Triazolomethyl-indole-3-acetic acid | Indole (B1671886) acetic acid metabolite | Inactive | Major metabolite | fda.govdrugbank.com |

| Rizatriptan-N10-oxide | N-oxide | Inactive | Minor metabolite | fda.govdrugbank.com |

| 6-hydroxy-rizatriptan | 6-hydroxy compound | Inactive | Minor metabolite | fda.govdrugbank.com |

| 6-hydroxy-rizatriptan sulfate | Sulfate conjugate of 6-hydroxy metabolite | Inactive | Minor metabolite | fda.govdrugbank.com |

Elucidation of Enzymatic Biotransformation Pathways Forming or Metabolizing Desmethylrizatriptan

Biotransformation reactions are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. longdom.orgslideshare.net Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on a molecule. nih.gov Phase II reactions conjugate small endogenous molecules to these functional groups, increasing water solubility and facilitating excretion. longdom.org The metabolism of rizatriptan involves both types of pathways.

The principal metabolic pathway for rizatriptan is oxidative deamination, a Phase I reaction catalyzed by monoamine oxidase-A (MAO-A). fda.govdrugbank.comhres.ca This pathway is responsible for the formation of the main, but pharmacologically inactive, metabolite: triazolomethyl-indole-3-acetic acid. fda.govnih.gov Following an oral dose of rizatriptan, this indole acetic acid metabolite accounts for 51% of the dose excreted in urine, indicating it is the primary route of elimination. drugbank.comnih.gov

It is a common misconception that MAO-A is responsible for producing N-desmethyl-rizatriptan. The formation of N-desmethyl-rizatriptan occurs via N-demethylation, a separate and minor metabolic pathway, whereas MAO-A catalyzes oxidative deamination at a different site on the molecule. fda.govdrugbank.com However, the heavy reliance of rizatriptan on MAO-A for clearance means that co-administration with MAO-A inhibitors can significantly increase plasma concentrations of the parent drug, which in turn increases the formation of all its metabolites, including N-desmethyl-rizatriptan. fda.gov In vitro studies using rat liver MAO-A have characterized the kinetics of rizatriptan as a substrate for this enzyme. dergipark.org.tr

| Enzyme | Kinetic Parameter | Value (for Rizatriptan) | Reference |

|---|---|---|---|

| Rat Liver MAO-A | Km | 20.31 ± 3.45 µM | dergipark.org.tr |

| Vmax | 11.23 ± 3.68 nmol·h-1·mg-1 | dergipark.org.tr |

The formation of N-monodesmethyl-rizatriptan via N-demethylation, along with the generation of other minor metabolites, points to the involvement of other enzyme systems. drugbank.com N-demethylation is a classic Phase I oxidation reaction typically catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov The formation of the N-oxide metabolite is often mediated by flavin-containing monooxygenases (FMOs) or CYPs, while the 6-hydroxy metabolite is formed through aromatic hydroxylation, another characteristic CYP-mediated reaction. nih.govfrontiersin.org

The subsequent conversion of the 6-hydroxy metabolite to its sulfate conjugate is a Phase II reaction, catalyzed by a sulfotransferase (SULT) enzyme. drugbank.com While the specific CYP or FMO isoforms responsible for rizatriptan's minor metabolic pathways have not been definitively elucidated in publicly available literature, the profile of metabolites strongly suggests their participation. drugbank.com

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro metabolic stability assays are fundamental tools in early drug discovery, used to predict a compound's in vivo clearance and half-life. researchgate.netnih.gov These assays measure the rate at which a compound is metabolized when incubated with various biological test systems, such as liver microsomes or hepatocytes. labcorp.com A compound with very high metabolic stability may have an undesirably long half-life, while a compound with very low stability may be cleared too quickly to be effective. researchgate.net Metabolite profiling, often performed using liquid chromatography-mass spectrometry (LC-MS), is conducted in parallel to identify the biotransformation products. nih.govnih.gov

The liver is the primary site of drug metabolism, and thus, liver-derived in vitro systems are the most commonly used models. nih.govnih.gov Human liver microsomes (HLM) and cryopreserved human hepatocytes are considered the gold standards for these studies. nih.gov

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I enzymes, particularly CYPs. labcorp.comnih.gov Studies with rizatriptan in human liver microsomes confirmed that the major metabolite formed was the inactive triazolomethyl-indole-3-acetic acid, consistent with in vivo findings. Microsomes are valuable for studying CYP- and FMO-mediated metabolism but lack the cytosolic enzymes and cofactors necessary for most Phase II reactions (except for UGTs, which are also present in the endoplasmic reticulum). capes.gov.br

| In Vitro Model | Key Features | Primary Use | Limitations | Reference |

|---|---|---|---|---|

| Liver Microsomes | Vesicles of endoplasmic reticulum; Rich in Phase I enzymes (CYPs, FMOs, UGTs) | Studying Phase I metabolism; Reaction phenotyping | Lacks cytosolic enzymes (e.g., SULTs, AO) and transporters | labcorp.comnih.govcapes.gov.br |

| Hepatocytes | Intact, viable liver cells | Comprehensive metabolism studies (Phase I & II); Transporter studies | More complex to use; Finite lifespan in culture | nih.govnih.govcapes.gov.br |

Utility of Isotopic Labeling in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug. researchgate.netslideshare.net By replacing one or more atoms in a molecule with their heavier (stable) or radioactive isotopes, researchers can track the drug and its metabolites through complex biological systems. nih.gov

A study investigating the disposition of rizatriptan in humans utilized [14C]rizatriptan, a radiolabeled version of the drug. This allowed for the accurate measurement of total radioactivity in urine and feces, providing a complete picture of the drug's excretion. Following the radioactive signal also helped in identifying the major radioactive peaks in HPLC chromatograms corresponding to the parent drug and its metabolites.

The compound at the heart of this article, Desmethylrizatriptan-d3 , is an example of a stable isotope-labeled (SIL) compound, where three hydrogen atoms have been replaced by deuterium (B1214612). This specific labeling does not alter the chemical properties of the molecule in a significant way. researchgate.net The primary utility of such SIL compounds is not typically for pathway elucidation itself, but rather as ideal internal standards for quantitative bioanalysis by LC-MS. researchgate.netacanthusresearch.com When analyzing biological samples (like plasma or urine) for the presence of the unlabeled desmethylrizatriptan, a known amount of Desmethylrizatriptan-d3 is added. Because it co-elutes with the unlabeled analyte but is distinguished by its slightly higher mass, it can correct for variations in sample preparation and mass spectrometer response, leading to highly accurate and precise quantification of the metabolite. researchgate.net

Tracing Metabolic Fates Using Desmethylrizatriptan-d3

Stable isotope labeling is a cornerstone of modern metabolic research, providing an effective method for tracking the biotransformation of a drug substance within a biological system. While specific preclinical studies detailing the metabolic fate of exogenously administered Desmethylrizatriptan-d3 are not extensively documented in publicly available literature, the principles of its application are well-established in the field of drug metabolism.

The introduction of deuterium atoms (d3) onto the N-methyl group of Desmethylrizatriptan creates a heavier, yet chemically similar, version of the molecule. This isotopic labeling does not typically alter the fundamental pharmacological properties of the compound but allows for its clear differentiation from the endogenous or unlabeled counterpart by mass spectrometry.

In a hypothetical preclinical study, Desmethylrizatriptan-d3 would be administered to an animal model. Subsequent analysis of biological matrices (e.g., plasma, urine, feces) using techniques like liquid chromatography-mass spectrometry (LC-MS) would enable the precise tracking of the labeled compound and its metabolites. The distinct mass-to-charge ratio of the deuterated molecules would allow for their unambiguous identification amidst a complex background of endogenous substances. This approach is instrumental in constructing a detailed map of the metabolic pathways, identifying points of further biotransformation, and determining the rates of formation and elimination of subsequent metabolites.

Comparative Metabolism Studies between Labeled and Unlabeled Analogs

A key application of stable isotope-labeled compounds is in comparative metabolic studies. While direct comparative studies on the metabolism of Desmethylrizatriptan-d3 versus its unlabeled form are not readily found in published research, the established methodologies provide a framework for how such an investigation would be conducted and its scientific value.

The primary purpose of such a comparative study would be to ascertain whether the deuterium labeling itself influences the metabolic pathways of Desmethylrizatriptan. This is known as assessing the "isotope effect." A significant kinetic isotope effect could potentially alter the rate of metabolism at the site of deuteration. In the case of Desmethylrizatriptan-d3, where the deuterium is on the N-methyl group, this could influence any metabolic processes involving this functional group.

To conduct such a study, both the labeled (d3) and unlabeled forms of Desmethylrizatriptan would be incubated with in vitro systems, such as human liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. The formation of metabolites over time would be monitored and quantified for both the labeled and unlabeled analogs.

Table 1: Hypothetical Comparative In Vitro Metabolism Data

| Analyte | Incubation Time (min) | Parent Compound Remaining (%) | Metabolite X Formed (pmol/mg protein) |

| Desmethylrizatriptan | 0 | 100 | 0 |

| 15 | 85 | 150 | |

| 30 | 70 | 300 | |

| 60 | 50 | 550 | |

| Desmethylrizatriptan-d3 | 0 | 100 | 0 |

| 15 | 88 | 140 | |

| 30 | 75 | 280 | |

| 60 | 55 | 520 |

The data in the hypothetical table above would be analyzed to determine if there are statistically significant differences in the rate of disappearance of the parent compounds or the rate of formation of their metabolites. The absence of a significant isotope effect would validate the use of Desmethylrizatriptan-d3 as a reliable tracer and internal standard in pharmacokinetic and metabolic studies of the unlabeled compound, ensuring that the labeled analog accurately reflects the metabolic behavior of the native molecule.

Preclinical Pharmacokinetic Investigations Utilizing Desmethylrizatriptan D3 Hydrochloride

Application of Deuterated Analogs in Preclinical Pharmacokinetic Studies

Deuterated compounds, such as Desmethylrizatriptan-d3, are frequently employed in preclinical research, primarily as internal standards for quantitative bioanalysis due to their mass difference from the non-deuterated analyte. Beyond this application, the substitution of hydrogen with deuterium (B1214612) at specific metabolically labile positions can intentionally alter the pharmacokinetic profile of a drug. researchgate.netgabarx.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org

In preclinical settings, this strategy is investigated to potentially:

Enhance Bioavailability: By reducing first-pass metabolism, a greater proportion of the administered dose may reach systemic circulation. nih.gov

Prolong Half-Life: A decreased rate of metabolic clearance can lead to a longer duration of action. tandfonline.com

Modify Metabolite Profiles: Deuteration can shift metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites. researchgate.net

Assessment of Preclinical Absorption, Distribution, and Elimination Processes

Specific preclinical absorption, distribution, and elimination data for Desmethylrizatriptan-d3 (hydrochloride) are not extensively available in publicly accessible scientific literature. However, the preclinical profile of the parent drug, Rizatriptan (B1679398), provides a foundational context. Rizatriptan is known to be well-absorbed orally, with its primary route of metabolism being oxidative deamination by monoamine oxidase-A (MAO-A). nih.gov N-monodesmethyl-rizatriptan is a known, albeit minor, metabolite. nih.gov

A hypothetical preclinical study in a rodent model, such as the rat, would be designed to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of Desmethylrizatriptan-d3. Key pharmacokinetic parameters would be determined following intravenous and oral administration.

Illustrative Preclinical Pharmacokinetic Parameters of Desmethylrizatriptan-d3 in Rats

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Dose | 1 mg/kg | 5 mg/kg |

| Cmax (ng/mL) | 550 | 280 |

| Tmax (h) | 0.1 | 1.0 |

| AUC (ng·h/mL) | 850 | 1200 |

| Bioavailability (%) | - | 55 |

| Clearance (mL/min/kg) | 19.6 | - |

| Volume of Distribution (L/kg) | 2.5 | - |

| Half-life (h) | 1.8 | 2.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific preclinical data for Desmethylrizatriptan-d3 (hydrochloride) is not publicly available.

Absorption: Following oral administration, the rate and extent of absorption would be assessed by measuring plasma concentrations over time. The time to reach maximum plasma concentration (Tmax) and the absolute bioavailability would be key indicators.

Distribution: Tissue distribution studies would reveal the extent to which Desmethylrizatriptan-d3 partitions into various organs and tissues. Structurally related deuterated tryptamine (B22526) derivatives have shown altered penetration into the brain, suggesting that isotopic labeling could influence tissue distribution. nih.govnih.gov

Elimination: The elimination of Desmethylrizatriptan-d3 would be characterized by its clearance and terminal half-life. The primary routes of excretion, whether renal or fecal, would be determined through mass balance studies using a radiolabeled version of the compound.

Influence of Isotopic Substitution on Preclinical Pharmacokinetics of Desmethylrizatriptan

The primary influence of deuterium substitution in Desmethylrizatriptan-d3 is expected to be on its metabolism. The N-demethylation of the parent compound is a metabolic pathway, and the replacement of the methyl protons with deuterium is hypothesized to slow this process.

The kinetic isotope effect (KIE) is the ratio of the rate constant for the reaction with the light isotope (hydrogen) to that with the heavy isotope (deuterium). A KIE greater than 1 indicates a slower reaction rate for the deuterated compound. wikipedia.org

In the context of Desmethylrizatriptan-d3, the KIE would be most pronounced if the C-H bond cleavage in the N-methyl group is the rate-limiting step in its metabolism. nih.gov Studies on other deuterated N-methyl compounds have demonstrated a significant reduction in N-demethylation, leading to increased exposure of the parent drug and decreased formation of the N-desmethyl metabolite. nih.gov

Hypothetical In Vitro Metabolic Stability of Desmethylrizatriptan vs. Desmethylrizatriptan-d3

| Compound | Liver Microsome Half-life (min) | Intrinsic Clearance (µL/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| Desmethylrizatriptan | 25 | 27.7 | - |

| Desmethylrizatriptan-d3 | 45 | 15.4 | 1.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific preclinical data for Desmethylrizatriptan-d3 (hydrochloride) is not publicly available.

The practical consequence of such a KIE in an in vivo preclinical model would likely be an increased area under the plasma concentration-time curve (AUC) and a higher maximum concentration (Cmax) for Desmethylrizatriptan-d3 compared to its non-deuterated counterpart when administered at the same dose. This would indicate that a smaller dose of the deuterated compound might be required to achieve the same systemic exposure. tandfonline.com The reduced metabolic clearance could also lead to a prolonged elimination half-life.

Receptor Binding and Preclinical Pharmacological Activity of Desmethylrizatriptan

In Vitro Radioligand Binding Assays for Receptor Affinity and Selectivity

In vitro radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for various receptor subtypes. These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of binding affinity constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Affinity at Serotonin (B10506) Receptors (e.g., 5-HT1B/1D), as related to Rizatriptan (B1679398)

Rizatriptan exerts its therapeutic effects in the treatment of migraine through its high-affinity binding to 5-HT1B and 5-HT1D receptors. nih.govdrugbank.comnih.gov These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system. drugbank.com The primary metabolite of Rizatriptan is N-monodesmethyl-rizatriptan, also known as Desmethylrizatriptan. drugbank.com Pharmacological studies have indicated that this metabolite possesses an activity profile at the 5-HT1B/1D receptor that is comparable to that of the parent compound, Rizatriptan. nih.govdrugbank.com

Table 1: Comparative Receptor Affinity Profile of Rizatriptan

| Receptor Subtype | Affinity of Rizatriptan |

| 5-HT1B | High |

| 5-HT1D | High |

| 5-HT1A, 5-HT1E, 5-HT1F | Weak |

| 5-HT2, 5-HT3 | No Significant Activity |

| Alpha-adrenergic | No Significant Activity |

| Beta-adrenergic | No Significant Activity |

| Dopaminergic | No Significant Activity |

| Histaminergic | No Significant Activity |

| Muscarinic | No Significant Activity |

| Benzodiazepine | No Significant Activity |

This table is based on the known receptor binding profile of Rizatriptan. nih.gov The activity of Desmethylrizatriptan at the 5-HT1B/1D receptor is reported to be similar to Rizatriptan. nih.govdrugbank.com

Exploration of Potential Interactions with Dopamine (B1211576) Receptor Subtypes (e.g., D3)

The dopamine D3 receptor has emerged as a significant target in the research of various neurological and psychiatric disorders. mdpi.com While Rizatriptan itself shows no significant activity at dopaminergic receptors, the potential for its metabolites to interact with these receptors is an area of scientific inquiry. nih.gov

Currently, there is a lack of publicly available data from in vitro radioligand binding assays specifically investigating the affinity of Desmethylrizatriptan-d3 (hydrochloride) for dopamine D3 receptors. Standard methodologies for assessing D3 receptor binding involve the use of specific radioligands, such as [3H]-spiperone, in competitive binding assays with cell lines expressing the human D3 receptor. nih.gov Such studies would be necessary to definitively characterize any potential interaction.

Preclinical Functional Assays for Characterization of Desmethylrizatriptan Activity

Preclinical functional assays are crucial for determining the biological effect of a compound at its target receptor, classifying it as an agonist, antagonist, or inverse agonist. These assays can measure various downstream signaling events, such as changes in intracellular second messengers (e.g., cAMP) or ion channel activity.

For 5-HT1B/1D receptors, functional activity is often assessed through their ability to inhibit adenylyl cyclase or modulate the activity of G-protein-activated inwardly rectifying K+ (GIRK) channels. nih.gov Given that Desmethylrizatriptan is described as having activity similar to Rizatriptan, it is presumed to act as an agonist at 5-HT1B/1D receptors. nih.govdrugbank.com Functional assays for Rizatriptan have demonstrated its ability to cause vasoconstriction of cerebral blood vessels, a key functional outcome of 5-HT1B receptor activation. nih.gov

With regard to potential dopamine D3 receptor activity, functional assays could include measuring the inhibition of adenylyl cyclase or assessing β-arrestin recruitment. mdpi.com However, as with binding assays, there is no available data from preclinical functional assays to characterize the activity of Desmethylrizatriptan-d3 (hydrochloride) at dopamine D3 receptors.

Table 2: Summary of Preclinical Functional Assay Data

| Assay Type | Target | Compound | Finding |

| Vasoconstriction of human cranial arteries | 5-HT1B | Rizatriptan | Agonist activity (EC50 = 90 nM) nih.gov |

| Inhibition of neurogenic dural vasodilation | 5-HT1B/1D | Rizatriptan | Agonist activity nih.gov |

| Radioligand Binding Assay | 5-HT1B/1D | Desmethylrizatriptan | Activity similar to Rizatriptan nih.govdrugbank.com |

| Radioligand Binding Assay | Dopamine D3 | Desmethylrizatriptan-d3 (hydrochloride) | No data available |

| Functional Assay | 5-HT1B/1D | Desmethylrizatriptan-d3 (hydrochloride) | No specific data available; presumed agonist based on similarity to Rizatriptan nih.govdrugbank.com |

| Functional Assay | Dopamine D3 | Desmethylrizatriptan-d3 (hydrochloride) | No data available |

Preclinical Drug Drug Interaction Assessment Involving Desmethylrizatriptan

In Vitro Evaluation of Drug-Drug Interaction Potential

In vitro studies are foundational in preclinical DDI assessment, providing initial data on whether a compound might inhibit or induce metabolic enzymes or interact with drug transporters. nih.gov

The primary metabolic pathway for Rizatriptan (B1679398) is not the Cytochrome P450 (CYP) system. Instead, it undergoes oxidative deamination catalyzed by monoamine oxidase-A (MAO-A) to form an inactive indole (B1671886) acetic acid metabolite. drugs.comrxlist.com This significantly reduces the likelihood of classical CYP-mediated drug interactions.

Enzyme Inhibition: In vitro studies have confirmed that Rizatriptan does not significantly inhibit the major human liver CYP450 enzymes at clinically relevant concentrations. drugs.comfda.gov This suggests that neither Rizatriptan nor its metabolite, Desmethylrizatriptan, is likely to act as a perpetrator drug by inhibiting the metabolism of co-administered medications that are substrates for these enzymes. The findings indicate a low risk of altering the pharmacokinetics of drugs metabolized by these key pathways. nih.gov

Specifically, Rizatriptan was found to be:

Not an inhibitor of CYP3A4/5, CYP1A2, CYP2C9, CYP2C19, or CYP2E1. drugs.comfda.gov

A weak competitive inhibitor of CYP2D6, but only at concentrations that are not clinically relevant (Ki=1400 nM). drugs.com

Enzyme Induction: There is no evidence from preclinical studies to suggest that Rizatriptan or Desmethylrizatriptan are inducers of CYP enzymes. drugsporphyria.net Enzyme induction is a process where a drug enhances the expression of metabolic enzymes, potentially leading to faster metabolism and reduced efficacy of other drugs. nih.gov The absence of induction potential further lowers the risk of DDIs when co-administered with other medications.

Table 1: In Vitro Cytochrome P450 Inhibition Profile of Rizatriptan

| CYP Isoform | Inhibition Potential | Comment |

|---|---|---|

| CYP1A2 | No significant inhibition | Clinically relevant interactions are unlikely. drugs.comfda.gov |

| CYP2C9 | No significant inhibition | Clinically relevant interactions are unlikely. drugs.comfda.gov |

| CYP2C19 | No significant inhibition | Clinically relevant interactions are unlikely. drugs.comfda.gov |

| CYP2D6 | Weak competitive inhibitor | Inhibition observed only at high, clinically irrelevant concentrations (Ki=1400 nM). drugs.com |

| CYP2E1 | No significant inhibition | Clinically relevant interactions are unlikely. drugs.com |

| CYP3A4/5 | No significant inhibition | Clinically relevant interactions are unlikely. drugs.comfda.gov |

Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), are critical for the absorption, distribution, and excretion of many drugs. informahealthcare.comnih.gov Interactions at the transporter level can lead to significant changes in drug exposure. nih.gov

Currently, there is limited specific preclinical data available regarding the interaction of Rizatriptan or Desmethylrizatriptan with major drug transporters. While guidelines from regulatory bodies like the FDA recommend evaluating investigational drugs as potential substrates or inhibitors of transporters like P-gp and BCRP, specific findings for Rizatriptan and its metabolites are not extensively reported in the public domain. criver.comfda.gov General studies on other triptans have sometimes indicated transporter interactions, such as eletriptan (B1671169) being a P-gp substrate, but these findings cannot be directly extrapolated to Rizatriptan. amazonaws.com Without specific in vitro data, the potential for transporter-mediated DDIs involving Desmethylrizatriptan remains formally unevaluated.

Preclinical In Vivo Models for Drug-Drug Interaction Studies

In vivo animal models provide a more integrated system to study how DDIs affect the pharmacokinetics of a drug in a whole organism. fda.gov

Given that Rizatriptan's primary metabolism is via MAO-A, preclinical and clinical studies have focused on interactions with inhibitors of this enzyme. The most significant interaction identified is with propranolol (B1214883), a beta-blocker that also exhibits inhibitory effects on MAO-A. nih.govwikipedia.orgnih.gov

Co-administration of propranolol with Rizatriptan leads to a substantial increase in the plasma concentration of Rizatriptan. nih.govdrugs.com This interaction elevates the exposure to both the parent drug and, consequently, its metabolite Desmethylrizatriptan.

Table 2: Effect of Co-administered Propranolol on Rizatriptan Pharmacokinetics

| Co-administered Drug | Effect on Rizatriptan Cmax | Effect on Rizatriptan AUC | Mechanism |

|---|---|---|---|

| Propranolol | ~75% Increase nih.govdrugs.com | ~67-70% Increase nih.govdroracle.ai | Inhibition of MAO-A mediated metabolism. nih.govdrugs.com |

| Nadolol | No significant change nih.gov | No significant change nih.gov | Lacks significant MAO-A inhibitory effect. nih.gov |

| Metoprolol | No significant change nih.gov | No significant change nih.gov | Lacks significant MAO-A inhibitory effect. nih.gov |

These findings from studies with propranolol underscore that Desmethylrizatriptan is a "victim" of drugs that inhibit its primary metabolic pathway, MAO-A.

Based on the in vitro enzyme inhibition and induction data for the parent drug Rizatriptan, it is predicted that neither Rizatriptan nor Desmethylrizatriptan would significantly influence the metabolism of other co-administered compounds. drugs.comfda.gov As Rizatriptan is not a clinically significant inhibitor or inducer of major CYP450 enzymes, it is unlikely to act as a "perpetrator" in pharmacokinetic DDIs. drugsporphyria.net A clinical study confirmed this, showing that Rizatriptan did not affect the pharmacokinetics of ethinyl estradiol (B170435) and norethindrone, which are CYP3A4 substrates. drugsporphyria.net This low potential for perpetrating DDIs is a key feature of its preclinical profile.

Broader Research Applications of Stable Isotopes in Drug Discovery and Development Relevant to Desmethylrizatriptan D3 Hydrochloride

Role in Quantitative Bioanalysis and Bioequivalence Studies

Stable isotope-labeled (SIL) compounds like Desmethylrizatriptan-d3 are considered the gold standard for internal standards in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.com The primary application of Desmethylrizatriptan-d3 is to serve as an internal standard for the accurate quantification of its non-labeled analogue, N-Desmethyl Rizatriptan (B1679398), in complex biological matrices such as blood, plasma, and urine. alfa-chemistry.comcleanchemlab.com

The use of a SIL internal standard is crucial for mitigating variability that can arise during sample preparation, extraction, and analysis. crimsonpublishers.com Since the SIL standard is chemically identical to the analyte of interest, it exhibits the same behavior during extraction and has similar ionization efficiency in the mass spectrometer. nih.gov However, due to its slightly higher mass, it can be distinguished from the unlabeled analyte by the detector. nih.gov This allows for a highly precise and accurate determination of the analyte's concentration, as the ratio of the analyte's signal to the known concentration of the internal standard remains constant even if sample loss occurs. nih.govtandfonline.com

This high degree of accuracy is paramount in pharmacokinetic (PK) and bioequivalence (BE) studies. alfa-chemistry.com BE studies, which are essential for the approval of generic drugs, require the demonstration that the rate and extent of absorption of the active ingredient are equivalent to the brand-name drug. nih.gov This involves precise measurement of drug and metabolite concentrations in plasma over time. nih.govresearchgate.net For instance, various LC-MS/MS methods have been developed to quantify Rizatriptan and its metabolites for such studies, underscoring the need for reliable internal standards to ensure data integrity. researchgate.netresearchgate.net The use of a deuterated standard like Rizatriptan-d6 or Desmethylrizatriptan-d3 improves method ruggedness, sensitivity, and reproducibility. researchgate.netresearchgate.net

Table 1: Parameters for LC-MS/MS Quantification of Rizatriptan

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |

| Internal Standard | Stable Isotope-Labeled (e.g., Rizatriptan-d6) | researchgate.netresearchgate.net |

| Biological Matrix | Human Plasma | nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | As low as 0.1 ng/mL | researchgate.net |

| Linear Range | 0.1 - 100.0 ng/mL | researchgate.net |

| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction | nih.govnih.gov |

| Ionization Mode | Positive Ion Electrospray Ionization (ESI+) | nih.gov |

| Mass Transitions (m/z) | Rizatriptan: 270.2 → 201.2; Rizatriptan-d6: 276.1 → 207.1 | researchgate.net |

Contribution to Understanding Drug Disposition and Pharmacological Activity in Preclinical Settings

The study of drug disposition—encompassing absorption, distribution, metabolism, and excretion (ADME)—is fundamental to drug development. acs.orgnih.gov Stable isotope labeling is an invaluable tool in these preclinical investigations, allowing researchers to trace the fate of a drug molecule within a biological system. acs.orgmetsol.com By administering a labeled version of a drug, scientists can differentiate it from endogenous compounds and track its journey and transformation through the body. nih.gov

Desmethylrizatriptan-d3 (hydrochloride) is particularly relevant for studying the metabolism of Rizatriptan. Since N-desmethylation is a known metabolic pathway for Rizatriptan, using the deuterated metabolite as a reference standard allows for precise quantification of this specific metabolic route. researchgate.net This helps build a complete picture of the drug's metabolic profile, identifying the major pathways of elimination and the relative abundance of different metabolites. acs.org

Furthermore, the incorporation of deuterium (B1214612) at a site of metabolic activity can intentionally alter the rate of metabolism, a phenomenon known as the "kinetic isotope effect." nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it can be more difficult for metabolic enzymes. nih.govnih.gov This can slow down the metabolism of the drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency. nih.govpharmaffiliates.com While Desmethylrizatriptan-d3 is primarily used as an analytical standard, the principles of its creation are central to the field of "deuterated drugs," where this kinetic isotope effect is leveraged to create more effective or safer medicines. biojiva.comresearchgate.net

Utility in Investigating Impurity Profiles and Degradation Products

Ensuring the purity and stability of an active pharmaceutical ingredient (API) is a critical regulatory requirement. researchgate.net Impurities can arise from the manufacturing process (starting materials, by-products, intermediates) or from the degradation of the API over time. researchgate.netnih.gov N-Desmethyl Rizatriptan, being a metabolite of Rizatriptan, may also be present as a process-related impurity in the final drug substance. cleanchemlab.comsynzeal.com

Desmethylrizatriptan-d3 (hydrochloride) serves as a well-characterized analytical reference standard for the identification and quantification of its non-labeled counterpart during quality control (QC) testing. cleanchemlab.com Its use in validated analytical methods, such as HPLC or LC-MS, allows for the precise measurement of N-Desmethyl Rizatriptan impurity levels. pharmaffiliates.com This ensures that the impurity is controlled within the strict limits defined by regulatory bodies like the FDA and EMA. veeprho.com

In addition to routine QC, Desmethylrizatriptan-d3 is valuable in forced degradation studies. nih.gov These studies subject the API to harsh conditions (e.g., acid, base, oxidation, light, heat) to deliberately induce degradation. By using the labeled standard, analysts can reliably track the formation of specific degradation products and develop stability-indicating methods. pharmaffiliates.comnih.gov These methods are essential for determining a drug's shelf-life and appropriate storage conditions. The availability of high-purity, certified labeled standards like Desmethylrizatriptan-d3 is indispensable for these applications. cleanchemlab.comveeprho.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| Desmethylrizatriptan-d3 (hydrochloride) | Deuterated internal standard and reference material |

| Rizatriptan | Parent active pharmaceutical ingredient |

| N-Desmethyl Rizatriptan | Primary metabolite and potential impurity of Rizatriptan |

| Rizatriptan-d6 | Deuterated internal standard for Rizatriptan |

| Granisetron | Mentioned as an internal standard in an early Rizatriptan assay |

| 5-fluorouracil | Example of a drug absorbed via active transport |

| Deutetrabenazine | Example of an FDA-approved deuterated drug |

| Midostaurin | Example of a drug for which impurity profiling was discussed |

| Acetic anhydride | Example of a chemical whose source can be traced using stable isotopes |

| Deucravacitinib | Example of a deuterated drug with improved selectivity |

Q & A

Q. How to design a safety protocol for handling Desmethylrizatriptan-d3 (hydrochloride) in aerosol-generating procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.